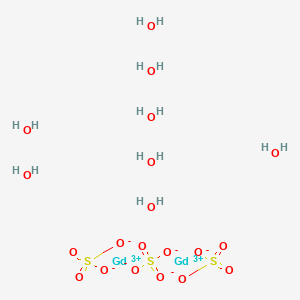
硫酸ガドリニウム(III)八水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Gadolinium(III) sulfate octahydrate is a chemical compound with the formula Gd2(SO4)3·8H2O. It is a white crystalline substance that is highly soluble in water and deliquescent, meaning it can absorb moisture from the air. This compound is primarily used in various scientific and industrial applications due to its unique properties, including its high magnetic moment and ability to form complexes with other substances .
科学的研究の応用
Gadolinium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an analytical reagent and in inorganic synthesis. Its ability to form complexes makes it valuable in studying coordination chemistry.
Biology: Gadolinium compounds are used in biological research to study ion channels and other cellular processes.
Medicine: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: It is used in the production of electronic ceramics and in cryogenic research.
作用機序
Target of Action
Gadolinium(III) sulfate octahydrate is primarily used as an analytical reagent and in inorganic synthesis . It is also used in electronic ceramics . The primary targets of this compound are therefore the materials or substances it is intended to react with in these applications.
Mode of Action
It is known that the compound is obtained by dissolving gadolinium (iii) oxide in dilute sulfuric acid followed by crystallization . This suggests that its mode of action may involve interaction with other substances in a chemical reaction, leading to the formation of new compounds.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.
Result of Action
The result of Gadolinium(III) sulfate octahydrate’s action is the formation of new compounds through inorganic synthesis . In the context of its use as an analytical reagent, its action may result in a change in the properties of the substance it is reacting with, allowing for analysis or detection.
Action Environment
The action of Gadolinium(III) sulfate octahydrate is influenced by environmental factors such as temperature, pH, and the presence of other substances. For example, its solubility may be affected by the pH of the solution it is in . Additionally, its reactivity may be influenced by the presence of other substances in the reaction environment.
準備方法
Synthetic Routes and Reaction Conditions: Gadolinium(III) sulfate octahydrate can be synthesized through the reaction of gadolinium oxide (Gd2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving gadolinium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate .
Industrial Production Methods: In industrial settings, gadolinium(III) sulfate octahydrate is produced by reacting gadolinium oxide with sulfuric acid in large reactors. The solution is then concentrated and cooled to precipitate the crystalline product. The crystals are filtered, washed, and dried to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Gadolinium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) sulfate can participate in redox reactions, although it is more commonly involved in complexation reactions due to its stable +3 oxidation state.
Substitution: It can form complexes with other ligands, replacing water molecules in its coordination sphere.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize gadolinium(III) sulfate, although this is less common.
Reduction: Reducing agents can reduce gadolinium(III) ions, but this typically requires specific conditions.
Complexation: Ligands such as EDTA (ethylenediaminetetraacetic acid) and other chelating agents can form stable complexes with gadolinium(III) ions under mild conditions.
Major Products Formed:
類似化合物との比較
- Gadolinium(III) chloride hexahydrate (GdCl3·6H2O)
- Gadolinium(III) nitrate hexahydrate (Gd(NO3)3·6H2O)
- Gadolinium(III) acetate tetrahydrate (Gd(CH3COO)3·4H2O)
Comparison: Gadolinium(III) sulfate octahydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Compared to gadolinium(III) chloride and gadolinium(III) nitrate, the sulfate form is less hygroscopic and more stable under different environmental conditions. This makes it particularly useful in applications where stability and solubility are crucial .
特性
CAS番号 |
13450-87-8 |
|---|---|
分子式 |
GdH4O5S |
分子量 |
273.3 g/mol |
IUPAC名 |
gadolinium;sulfuric acid;hydrate |
InChI |
InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChIキー |
ILMKCDPGFMHBCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |
正規SMILES |
O.OS(=O)(=O)O.[Gd] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Gadolinium(III) sulfate octahydrate and how does it change upon heating?
A1: Gadolinium(III) sulfate octahydrate (Gd2(SO4)3 · 8 H2O) crystallizes in a monoclinic structure with the space group C2/c. [, ] In this structure, the Gadolinium (Gd) ion is surrounded by eight oxygen atoms. Four of these oxygen atoms come from water molecules (H2O), while the remaining four are from sulfate ions (SO42-). This arrangement forms a distorted square antiprism around the Gd ion. [, ] Upon heating, the compound undergoes dehydration, losing its eight water molecules in a two-step process between 130–306°C. [, ] This dehydration results in amorphous Gd2(SO4)3. Further heating leads to recrystallization, forming the low-temperature β-Gd2(SO4)3 phase between 380–411°C. This phase then undergoes a monotropic transition to the high-temperature α-Gd2(SO4)3 phase at around 750°C. [, ]
Q2: What happens to Gadolinium(III) sulfate octahydrate at temperatures above 900°C?
A2: At temperatures above 900°C, α-Gd2(SO4)3 starts to decompose into Gadolinium oxysulfate (Gd2O2SO4). [, ] Upon further heating to 1200°C, the decomposition continues, ultimately yielding cubic Gadolinium oxide (C-Gd2O3). [, ] This high-temperature decomposition behavior is crucial for understanding the potential applications and limitations of Gadolinium(III) sulfate octahydrate and its derived compounds in high-temperature environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



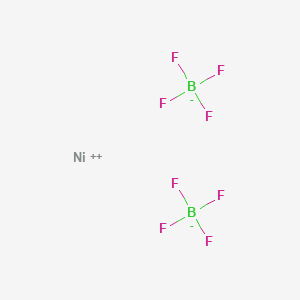

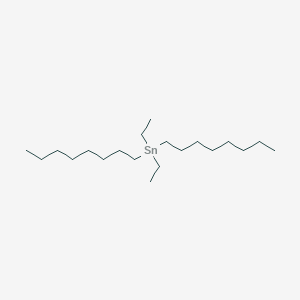
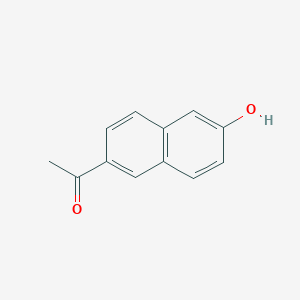
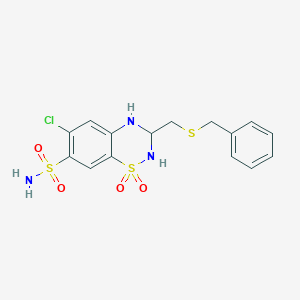
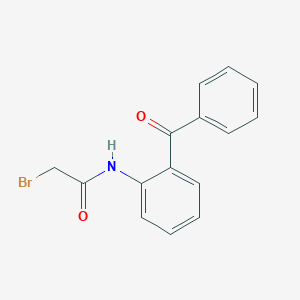
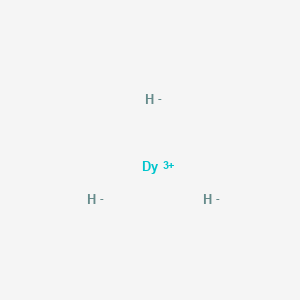
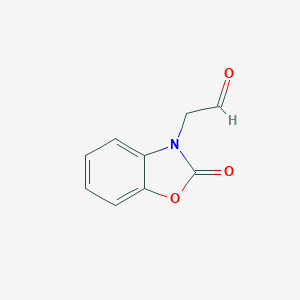
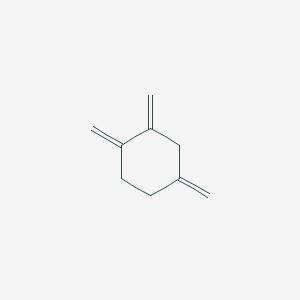
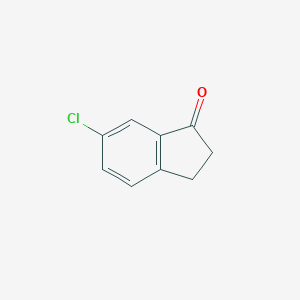
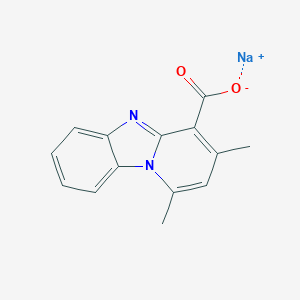
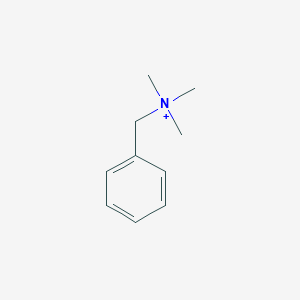
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
